molecular formula C14H16N2O3 B12927847 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-69-1

2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B12927847
CAS No.: 60725-69-1
M. Wt: 260.29 g/mol
InChI Key: HRMGUZBSHVXIRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of environmentally benign solvents are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Properties

CAS No.

60725-69-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C14H16N2O3/c1-19-11-7-5-10(6-8-11)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3

InChI Key

HRMGUZBSHVXIRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O

Origin of Product

United States

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